3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that features a benzene ring substituted with a sulfonyl fluoride group and a sulfamoyl group attached to a 4-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of 4-methyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and crystallization techniques is common to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxazole ring and the sulfamoyl group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid.
Scientific Research Applications
3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological studies: It is used in studies to understand the interactions of sulfonyl fluoride derivatives with enzymes and other proteins.
Industrial applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a sulfamoyl group attached to the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[(4-methyl-1,2-oxazol-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O5S2/c1-7-6-18-12-10(7)13-20(16,17)9-4-2-3-8(5-9)19(11,14)15/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUOBPPAHKSAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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